REACTION_CXSMILES
|
Cl.[F:2][C:3]1([C:7]([OH:9])=[O:8])[CH2:6][NH:5][CH2:4]1.S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[F:2][C:3]1([C:7]([O:9][CH3:14])=[O:8])[CH2:6][NH:5][CH2:4]1 |f:0.1,4.5|
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Name
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3-Fluoroazetidine-3-carboxylic acid hydrochloride
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Quantity
|
0.1 g
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Type
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reactant
|
Smiles
|
Cl.FC1(CNC1)C(=O)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated at 65° C. overnight
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Duration
|
8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1(CNC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |